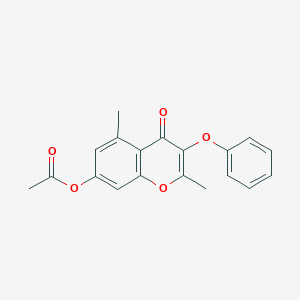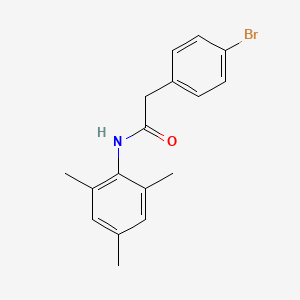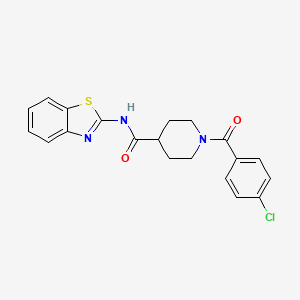
2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate, also known as DPOCA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPOCA belongs to the family of coumarin derivatives and has been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate is not fully understood. However, it has been suggested that 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate may exert its biological effects by modulating various signaling pathways in cells. For example, 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development. 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has also been shown to activate the Nrf2 signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been shown to have a protective effect against oxidative stress-induced damage in cells.
实验室实验的优点和局限性
2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also some limitations to using 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate in lab experiments. For example, it may exhibit non-specific effects on cells, making it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate. One area of interest is the development of 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate derivatives that exhibit improved biological activity and specificity. Another area of interest is the investigation of the mechanism of action of 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate, which may provide insights into its potential therapeutic applications. Finally, the use of 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate in animal models of disease may provide valuable information on its potential as a therapeutic agent.
合成方法
2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate can be synthesized using a multi-step process that involves the condensation of phenoxyacetic acid with 2,5-dimethyl-4-hydroxycoumarin in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then acetylated using acetic anhydride to yield the final product, 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate.
科学研究应用
2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have a protective effect against oxidative stress-induced damage in cells.
属性
IUPAC Name |
(2,5-dimethyl-4-oxo-3-phenoxychromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11-9-15(23-13(3)20)10-16-17(11)18(21)19(12(2)22-16)24-14-7-5-4-6-8-14/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUXSRCJEJLLKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=C(O2)C)OC3=CC=CC=C3)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B5705389.png)

![N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705414.png)
![ethyl 2,4-dimethyl-5-[(4-morpholinylcarbonyl)amino]-1H-pyrrole-3-carboxylate](/img/structure/B5705422.png)
![2-[2-(2,4-dimethylphenoxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5705425.png)


![1-{[(2,6-dichlorobenzyl)thio]acetyl}pyrrolidine](/img/structure/B5705444.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5705450.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5705454.png)


![N-cyclopentyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5705485.png)
